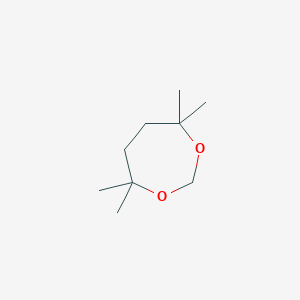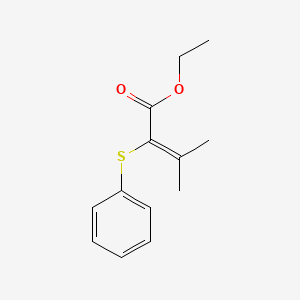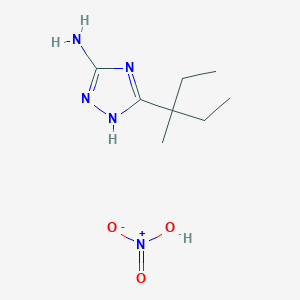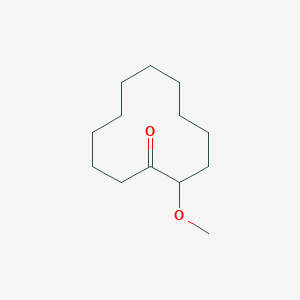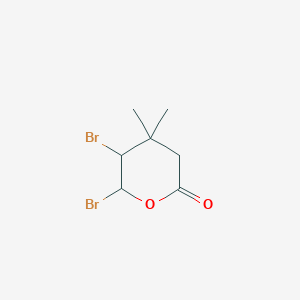
5,6-Dibromo-4,4-dimethyloxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dibromo-4,4-dimethyloxan-2-one is a brominated organic compound with the molecular formula C7H10Br2O2 It is a derivative of oxan-2-one, featuring two bromine atoms at the 5th and 6th positions and two methyl groups at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-4,4-dimethyloxan-2-one typically involves the bromination of 4,4-dimethyloxan-2-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled temperature conditions. The reaction proceeds via electrophilic addition, where bromine atoms are added to the double bond of the oxan-2-one ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dibromo-4,4-dimethyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-2-one derivatives with different functional groups.
Reduction: Reduction reactions can remove the bromine atoms, yielding 4,4-dimethyloxan-2-one.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products
Oxidation: Produces oxan-2-one derivatives with various functional groups.
Reduction: Yields 4,4-dimethyloxan-2-one.
Substitution: Forms substituted oxan-2-one compounds with different functional groups.
Applications De Recherche Scientifique
5,6-Dibromo-4,4-dimethyloxan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyloxan-2-one: Lacks bromine atoms, making it less reactive in certain chemical reactions.
5,6-Dichloro-4,4-dimethyloxan-2-one: Contains chlorine atoms instead of bromine, resulting in different reactivity and properties.
5,6-Diiodo-4,4-dimethyloxan-2-one: Features iodine atoms, which are larger and more polarizable than bromine, affecting its chemical behavior.
Uniqueness
5,6-Dibromo-4,4-dimethyloxan-2-one is unique due to the presence of bromine atoms, which impart distinct reactivity and properties. Bromine atoms are more reactive than chlorine but less so than iodine, providing a balance between reactivity and stability. This makes the compound valuable in various chemical and biological applications.
Propriétés
| 79749-57-8 | |
Formule moléculaire |
C7H10Br2O2 |
Poids moléculaire |
285.96 g/mol |
Nom IUPAC |
5,6-dibromo-4,4-dimethyloxan-2-one |
InChI |
InChI=1S/C7H10Br2O2/c1-7(2)3-4(10)11-6(9)5(7)8/h5-6H,3H2,1-2H3 |
Clé InChI |
KBWMTMWPQZMBMN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)OC(C1Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



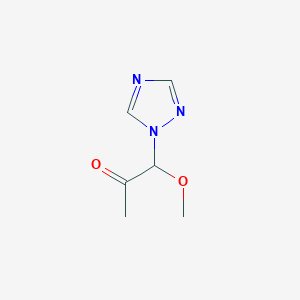
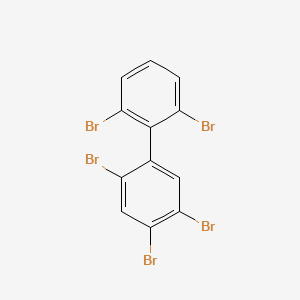

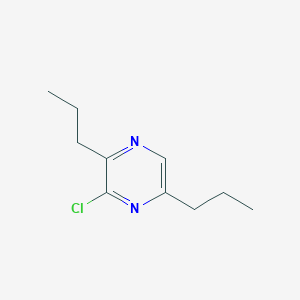

![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)
